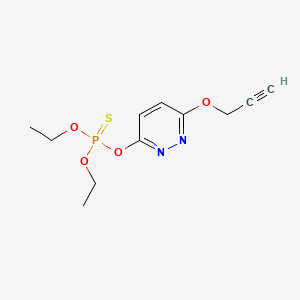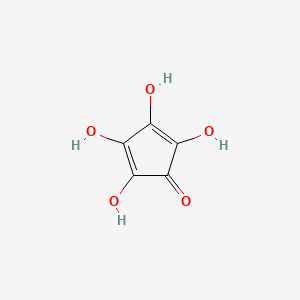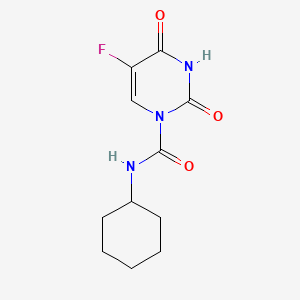
1-(Methylsulfanyl)non-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)non-1-ene is an organic compound characterized by the presence of a nonene backbone with a methylsulfanyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)non-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-bromonon-1-ene with methanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)non-1-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The nonene backbone allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(Methylsulfanyl)non-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)non-1-ene involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The nonene backbone provides a hydrophobic environment, which can affect the compound’s solubility and distribution in biological systems.
Comparison with Similar Compounds
1-(Methylsulfanyl)-1-(methylsulfinyl)nonane: Contains both methylsulfanyl and methylsulfinyl groups, offering different reactivity and properties.
1-(Methylsulfanyl)nonane: Lacks the double bond present in 1-(Methylsulfanyl)non-1-ene, resulting in different chemical behavior.
1-(Methylsulfanyl)dec-1-ene: Similar structure but with a longer carbon chain, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both the methylsulfanyl group and the nonene backbone. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
53634-35-8 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
1-methylsulfanylnon-1-ene |
InChI |
InChI=1S/C10H20S/c1-3-4-5-6-7-8-9-10-11-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
ATVHXLKVTURORZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
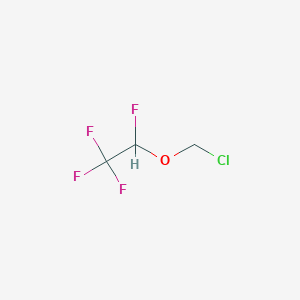
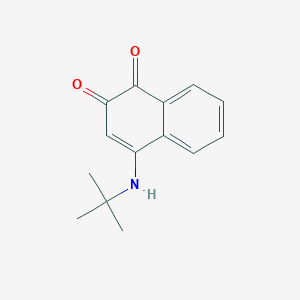
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)

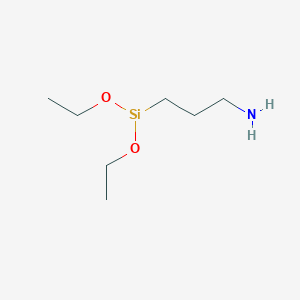
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
